N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide
Overview
Description
“N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide” is a chemical compound with the CAS Number: 1609407-21-7 . It has a molecular weight of 342.32 . The compound is a salt, as indicated by the “hydrobromide” in its name, which means it contains a bromide ion (Br-) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H27NO.BrH/c1-13-11-17 (19-3)14 (2)10-15 (13)12-18-16-8-6-4-5-7-9-16;/h10-11,16,18H,4-9,12H2,1-3H3;1H . This indicates that the compound has a cycloheptanamine ring, a benzyl group with methoxy and dimethyl substituents, and a bromide ion.Scientific Research Applications
Analytical Detection and Quantification
A significant application of compounds structurally related to N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide is in the development of analytical methods for their detection and quantification in biological samples. For example, a case study presented a method for identifying and quantifying 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), highlighting the compound's relevance in forensic and clinical toxicology due to severe intoxication incidents (Poklis et al., 2014).
Neurochemical Profile and Antidepressant Potential
Compounds with similar structures have been evaluated for their neurochemical profiles and potential as antidepressants. For instance, Wy-45,030, an ethyl cyclohexanol derivative, showed a neurochemical profile indicative of antidepressant activity, which included inhibition of rat brain imipramine receptor binding and synaptosomal monoamine uptake without significant side effects common to tricyclic antidepressants (Muth et al., 1986).
Receptor Interaction Profiles
The receptor interaction profiles of N-benzyl phenethylamine derivatives, including those with methoxy groups, have been characterized to understand their pharmacological properties better. These studies are crucial in predicting the psychoactive effects of these compounds and their potential therapeutic or adverse effects. For example, NBOMe derivatives were found to have potent interactions with serotonergic receptors, suggesting strong hallucinogenic effects similar to LSD but with potentially more stimulant properties due to α1 receptor interactions (Rickli et al., 2015).
Metabolism and Toxicological Detectability
Understanding the metabolism and toxicological detectability of compounds like this compound is essential for drug development and forensic analysis. Studies have developed methods for determining these compounds in biological matrices, aiding in the identification of their use and potential toxicological impacts (De Paoli et al., 2013).
Properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cycloheptanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.BrH/c1-13-11-17(19-3)14(2)10-15(13)12-18-16-8-6-4-5-7-9-16;/h10-11,16,18H,4-9,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSYFHQXRPQYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CCCCCC2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-21-7 | |
Record name | Cycloheptanamine, N-[(4-methoxy-2,5-dimethylphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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